molecular formula C14H21Cl2NO3 B5419723 (3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

(3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No. B5419723
M. Wt: 322.2 g/mol
InChI Key: ZHLUHLGKNQWHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as CP 55940, is a synthetic cannabinoid that is commonly used in scientific research. This chemical compound has gained attention due to its potential therapeutic effects and its ability to interact with the endocannabinoid system.

Mechanism of Action

(3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 55940 interacts with the endocannabinoid system by binding to cannabinoid receptors in the brain and body. This interaction results in the activation of various signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and reward. It also has been shown to decrease levels of the neurotransmitter glutamate, which is involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 55940 in lab experiments is its potency and selectivity for cannabinoid receptors. This allows for precise manipulation of the endocannabinoid system and the study of its effects. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.

Future Directions

There are many potential future directions for research involving (3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 55940. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of (3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 55940 involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base. The resulting product is then converted to the hydrochloride salt form for use in research.

Scientific Research Applications

(3-chloro-4,5-dimethoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride 55940 has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the treatment of various conditions such as chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3.ClH/c1-17-13-7-10(6-12(15)14(13)18-2)8-16-9-11-4-3-5-19-11;/h6-7,11,16H,3-5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUHLGKNQWHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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